molecular formula C9H12FNO B12096823 2-(2-Amino-5-fluorophenyl)propan-2-ol CAS No. 5273-24-5

2-(2-Amino-5-fluorophenyl)propan-2-ol

Cat. No.: B12096823
CAS No.: 5273-24-5
M. Wt: 169.20 g/mol
InChI Key: SKLULVOMZQPDCR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-amino-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-fluorophenyl)propan-2-ol
  • 2-(2-Amino-6-fluorophenyl)propan-2-ol
  • 2-(2-Amino-5-chlorophenyl)propan-2-ol

Uniqueness

2-(2-Amino-5-fluorophenyl)propan-2-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule in various applications .

Properties

CAS No.

5273-24-5

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-amino-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3

InChI Key

SKLULVOMZQPDCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)N)O

Origin of Product

United States

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